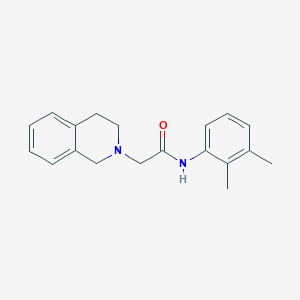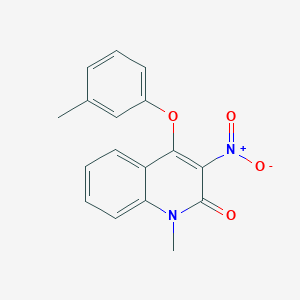![molecular formula C16H16N2O2 B5879588 2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
2-[(3-phenylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-phenylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of benzamide and is commonly referred to as PPB. PPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of PPB is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K pathway. PPB has also been found to modulate the activity of various ion channels and receptors, including TRPV1, TRPA1, and P2X3 receptors.
Biochemical and Physiological Effects
PPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. PPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, PPB has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of PPB is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. PPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the major limitations of PPB is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on PPB. One area of interest is the development of new formulations of PPB that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for PPB, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PPB and its effects on various signaling pathways in the body.
合成法
PPB can be synthesized through the reaction of 3-phenylpropanoic acid with benzoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified through recrystallization to obtain pure PPB.
科学的研究の応用
PPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PPB has also been found to have analgesic effects by modulating the activity of pain receptors. Additionally, PPB has been shown to exhibit antitumor effects by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(3-phenylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUKEPNAZAKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)

![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
